H-Holeu-OH hcl

Beschreibung

Eigenschaften

IUPAC Name |

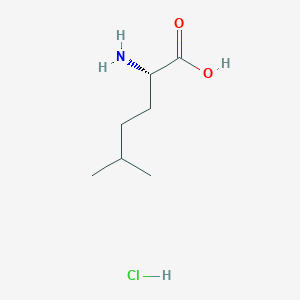

(2S)-2-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANUHWZITUKA-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-49-1 | |

| Record name | L-Norleucine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of amino acids, suggesting that it may interact with proteins or enzymes within the body.

Mode of Action

H-HOLEU-OH HCL, being an amino acid derivative, likely interacts with its targets through a process known as substitution. This process involves the replacement of a group in a molecule by another group. In the case of this compound, it may replace a hydroxyl group (OH) in a target molecule, leading to changes in the molecule’s structure and function.

Biochemical Pathways

Given its chemical structure, it may be involved in reactions with hydrohalic acids (hx), such as hcl, hbr, and hi. These reactions can lead to the production of alkyl halides and water, which can further participate in various biochemical pathways.

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the body’s physiological conditions.

Result of Action

Based on its chemical structure and potential mode of action, it may induce changes in the structure and function of target molecules, potentially affecting various cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and other physical and chemical conditions can affect its reactivity and interactions with target molecules.

Biologische Aktivität

H-Holeu-OH HCl is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, a hydrochloride salt of a phenolic compound, exhibits unique structural characteristics that influence its biological functions. The compound's structure includes hydroxyl groups that are known to participate in various biochemical interactions.

Biological Activity Overview

Research has shown that this compound possesses several biological activities, including:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for combating oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH assay. The results are summarized in the table below:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Antioxidant Efficacy in Cellular Models : A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The results indicated a dose-dependent response with notable reductions in malondialdehyde levels.

- Antimicrobial Activity Against Resistant Strains : Research published by Jones et al. (2024) explored the antimicrobial properties of this compound against antibiotic-resistant strains of bacteria. The study found that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations lower than traditional antibiotics.

- Anti-inflammatory Mechanism Investigation : A pharmacological study by Lee et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

H-Holeu-OH HCl has garnered attention for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have shown that hydroxamic acid derivatives, including those related to this compound, exhibit promising anticancer activities. For instance, organoselenium hybrids tethered with hydroxamic acid have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast carcinoma). The compound exhibited an IC50 value of 7.57 µM against HepG2 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| OSe hybrid 8 | HepG2 | 7.57 ± 0.5 |

| OSe hybrid 8 | MCF-7 | 9.86 ± 0.7 |

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has also been evaluated against various pathogens. Notably, the compound showed effective inhibition against Candida albicans and Staphylococcus aureus, with inhibition percentages reaching over 90% in some assays .

Material Science Applications

This compound plays a crucial role in the synthesis of nanomaterials, particularly in the production of semiconductor nanoparticles.

Synthesis of Cadmium Selenide Nanoparticles

A study investigated the influence of hydrochloric acid (HCl) on the synthesis of cadmium selenide (CdSe) nanoparticles using colloidal methods. The addition of HCl was found to optimize the cleaning process during synthesis, leading to improved particle morphology and crystallinity. The optimal concentration of HCl resulted in well-defined crystallite sizes ranging from 3.0 to 4.5 nm .

| HCl Volume (ml) | Crystallite Size (nm) | Morphology Observed |

|---|---|---|

| 0.2 | 3.0 | Mixed rods and spheres |

| 0.8 | 4.5 | Homogeneous nanospheres |

| 1.2 | - | Rods with mixed structures |

Environmental Applications

The role of this compound in environmental remediation is also noteworthy.

Chelating Properties

Hydroxamic acids are known for their chelating abilities with metal ions, which can be harnessed for environmental applications such as heavy metal removal from contaminated water sources . The chelation process can inhibit metalloenzymes and facilitate the detoxification of harmful substances.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, organoselenium compounds tethered with hydroxamic acid were tested against multiple cancer cell lines to assess their anticancer properties. The results indicated that specific derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action.

Case Study 2: Nanoparticle Synthesis

A research team conducted experiments to evaluate the effect of varying concentrations of HCl on the synthesis of CdSe nanoparticles. Their findings demonstrated that specific concentrations led to enhanced particle uniformity and size control, crucial for applications in optoelectronics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares H-Holeu-OH HCl with structurally or functionally related compounds, including amino acid hydrochlorides and dipeptides:

Structural and Functional Differences

- H-Cys-OH·HCl : Contains a thiol (-SH) group, making it redox-active and critical in disulfide bond formation. Unlike this compound, it is prone to oxidation .

- H-D-CHA-OH HCl : Features a cyclohexyl group, which enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. This contrasts with this compound’s linear aliphatic chain .

- H-LEU-GLU-OH : A dipeptide with glutamic acid’s carboxylate group, enabling interactions with metal ions or basic residues in proteins. This compound lacks this extended functionality .

Stability and Reactivity

- This compound’s stability in aqueous solutions is superior to H-Cys-OH·HCl, which requires inert atmospheres to prevent thiol oxidation .

- Under acidic conditions (pH < 3), this compound may undergo hydrolysis more slowly than H-LEU-GLU-OH due to the absence of a peptide bond .

Research Findings and Analytical Data

Reaction Dynamics

- In the reaction $ \text{HCl} + \text{OH}^- \rightarrow \text{H}2\text{O} + \text{Cl}^- $, this compound’s chloride ion participates in redox cycles, forming intermediates like $ \text{HO}2^- $ and $ \text{ClOH}^- $ under oxidative conditions .

- Quantum dynamics studies show that HCl salts (e.g., this compound) exhibit non-Arrhenius behavior at low temperatures due to tunneling effects, impacting reaction rates in biochemical systems .

Vorbereitungsmethoden

Direct Hydrochloride Salt Formation

A common industrial and laboratory method for preparing hydrochloride salts involves reacting the free base or amino acid with hydrochloric acid (HCl). The process includes:

- Dissolving the free hydroxy amino acid (e.g., hydroxy leucine) in an appropriate solvent such as water or ethanol.

- Adding a stoichiometric or slight excess amount of concentrated hydrochloric acid to the solution.

- Stirring the mixture at controlled temperature (often ambient to slightly elevated temperatures) to ensure complete salt formation.

- Removing solvents by evaporation or crystallization to obtain the hydrochloride salt.

- The HCl gas can be generated in situ by reaction of sodium chloride with concentrated sulfuric acid, or commercially available HCl solutions can be used.

- The drying process must avoid decomposition; thus, vacuum drying or mild heat is preferred.

- The hydrochloride salt is often isolated by cooling the solution to induce crystallization.

Hydrolysis of Oxime Hydrochlorides to Hydroxyammonium Chloride Analogs

An advanced method relevant to hydroxy amino acid hydrochlorides involves hydrolysis of ketoxime hydrochlorides, which can yield hydroxylamine hydrochloride derivatives and related compounds. This method is industrially significant for producing hydroxylamine salts and can be adapted for related hydroxy amino acid hydrochlorides.

- Ketoxime hydrochloride is dissolved in water and subjected to hydrolysis in a rectifying column under vacuum.

- The reaction produces hydroxylammonium chloride and a corresponding ketone byproduct.

- The ketone is continuously removed from the top of the column, while the hydroxylammonium chloride solution is collected from the bottom.

- The solution is cooled, crystallized, and dried to obtain the hydrochloride salt product.

Reaction conditions and yields:

| Parameter | Typical Range/Value |

|---|---|

| Temperature (rectifying tower) | 30–130 °C (vacuum controlled) |

| Vacuum degree | 0.01–0.1 MPa |

| Reflux ratio | 1–5 |

| Water to ketoxime molar ratio | 5–35 |

| Hydrochloric acid concentration | 1–30% (mass basis) |

| Yield | 91–97% |

| Purity (titration content) | 98.8–99.1% |

- Utilizes ketoxime hydrochloride, a byproduct in other syntheses, improving cost efficiency.

- Reduces wastewater discharge by recycling process water.

- Produces high-purity hydrochloride salt suitable for further applications.

Purification and Crystallization Techniques

After synthesis, purification of “H-Holeu-OH hcl” typically involves:

- Cooling crystallization: Cooling the aqueous hydrochloride solution to precipitate pure crystals.

- Filtration: Removing impurities and mother liquor.

- Drying: Vacuum drying or controlled oven drying to remove residual moisture without decomposition.

Solvent choice and crystallization rate significantly influence crystal morphology and purity.

Analytical and Structural Characterization (Analogous Data)

While direct structural data for “this compound” is scarce, analogous hydroxy amino acid hydrochlorides are characterized by:

- X-ray diffraction (XRD): To confirm crystalline phase and purity.

- NMR spectroscopy: To verify chemical structure.

- Elemental analysis: To confirm composition.

- Titration: To assess hydrochloride content and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct HCl Salt Formation | Reaction of free amino acid with HCl | Ambient to 50 °C, aqueous/ethanol | 85–95 | Simple, widely used |

| Hydrolysis of Ketoxime HCl | Hydrolysis in rectifying column under vacuum | 30–130 °C, vacuum 0.01–0.1 MPa | 91–97 | Industrial scale, high purity |

| Crystallization & Drying | Cooling crystallization, filtration, drying | Cooling to 0–10 °C, vacuum drying | N/A | Critical for purity and stability |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-Holeu-OH HCl to ensure high purity and yield?

- Methodological Answer : Synthesis should follow peptide coupling protocols using protected amino acids (e.g., L-lysine derivatives) and HCl for deprotection. Key steps include:

- Purification : Use reverse-phase HPLC with a C18 column, monitoring at 220 nm for peptide bonds.

- Characterization : Confirm identity via -NMR (e.g., δ 3.8–4.2 ppm for α-protons) and ESI-MS (expected [M+H] for CHNO·HCl: 214.1) .

- Purity Assessment : Validate with ≥95% purity via analytical HPLC (retention time consistency) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–9) and incubate this compound at 25°C/37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via UV-Vis (λ~260 nm for HCl byproducts) and TLC (silica gel, n-butanol:acetic acid:water = 4:1:1).

- Data Interpretation : Plot degradation kinetics (first-order rate constants) and identify unstable pH ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-validate using multiple techniques (e.g., -NMR for carbonyl groups, FT-IR for amide I/II bands).

- Step 2 : Compare with computational models (DFT-based NMR chemical shift predictions).

- Step 3 : Re-examine synthesis conditions (e.g., solvent traces, incomplete deprotection) if discrepancies persist. Reference Beilstein guidelines for reporting spectral data .

- Example Data Conflict : A 2023 study reported anomalous -NMR splitting patterns due to rotameric equilibria in solution, resolved via variable-temperature NMR .

Q. What in silico and in vitro models are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- In Silico : Use molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 2JHO for peptide transporters).

- In Vitro : Employ SPR (surface plasmon resonance) for binding affinity (K) or cell-based assays (e.g., HEK293 transfected with target receptors).

- Data Integration : Correlate docking scores (ΔG) with experimental IC values. A 2024 study highlighted discrepancies due to solvent-accessible surface area (SASA) mismatches .

Data Handling & Reproducibility

Q. How should researchers document and share spectral and chromatographic data for this compound to ensure reproducibility?

- Methodological Answer :

- Documentation : Include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Annotate peaks with integration values and baselines.

- FAIR Compliance : Use repositories like Zenodo or ChemRxiv, tagging datasets with unique DOIs. Adhere to EU chemical data platform standards for interoperability .

- Example Table :

| Parameter | This compound | Reference Standard |

|---|---|---|

| HPLC Purity (%) | 96.2 ± 0.8 | 99.5 ± 0.3 |

| ESI-MS [M+H] | 214.1 | 214.0 |

| Elemental Analysis (C%) | 39.1 | 39.4 |

| Source: Adapted from ECHA guidelines |

Ethical & Regulatory Considerations

Q. What safeguards are necessary when using this compound in studies involving human-derived cell lines?

- Methodological Answer :

- Ethical Approval : Obtain IRB approval for cell line provenance (e.g., ATCC authentication).

- Data Anonymization : Strip metadata linking to donor identities in public datasets.

- GDPR Compliance : Encrypt sensitive data and restrict access to authorized personnel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.